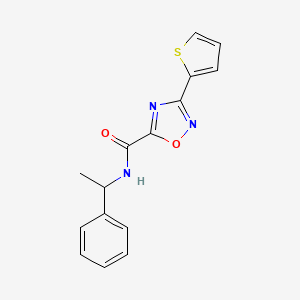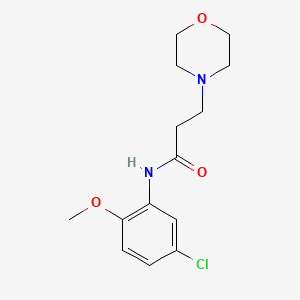![molecular formula C20H26N6O3 B5361392 N-(4-methoxyphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5361392.png)
N-(4-methoxyphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide, also known as MP-10, is a potent and selective inhibitor of phosphodiesterase type 10A (PDE10A). PDE10A is an enzyme that breaks down cyclic nucleotides, which are important signaling molecules in the brain. MP-10 has been studied extensively for its potential therapeutic uses in neurological disorders such as schizophrenia and Huntington's disease.
作用机制
N-(4-methoxyphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide works by selectively inhibiting PDE10A, which results in an increase in cyclic nucleotides in the brain. This increase in cyclic nucleotides has been shown to improve cognitive function and reduce behavioral symptoms in animal models of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of cyclic nucleotides in the brain, which can have a number of effects on neuronal signaling. These effects include increased neurotransmitter release, enhanced synaptic plasticity, and improved neuronal survival. This compound has also been shown to decrease the activity of the dopamine D2 receptor, which is thought to contribute to its therapeutic effects in schizophrenia.
实验室实验的优点和局限性
One advantage of using N-(4-methoxyphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide in lab experiments is its selectivity for PDE10A, which allows for more precise manipulation of cyclic nucleotide signaling in the brain. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in animal models.
未来方向
There are several potential future directions for research on N-(4-methoxyphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide. One area of interest is the potential use of this compound in combination with other drugs for the treatment of neurological disorders. Another area of interest is the development of more potent and selective PDE10A inhibitors. Finally, there is ongoing research into the mechanisms underlying the therapeutic effects of this compound, which could lead to the development of new treatments for neurological disorders.
合成方法
The synthesis of N-(4-methoxyphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide involves several steps, including the coupling of 4-methoxyphenylpiperazine with 4-pyrimidinylamine, followed by the addition of morpholine and the carboxylic acid. The final product is obtained through purification by column chromatography and recrystallization.
科学研究应用
N-(4-methoxyphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide has been extensively studied in preclinical models of neurological disorders. In animal studies, this compound has been shown to improve cognitive function and reduce behavioral symptoms in models of schizophrenia and Huntington's disease. This compound has also been studied as a potential treatment for drug addiction and depression.
属性
IUPAC Name |
N-(4-methoxyphenyl)-4-(2-morpholin-4-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3/c1-28-17-4-2-16(3-5-17)22-20(27)26-10-8-24(9-11-26)18-6-7-21-19(23-18)25-12-14-29-15-13-25/h2-7H,8-15H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNFWQRYTQGYRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5361311.png)

![4-(6-piperidin-1-ylpyrimidin-4-yl)-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5361325.png)
![3,4-difluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5361331.png)
![N-(4-bromo-2-chlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5361333.png)

![7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5361351.png)
![2,6-dihydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)benzamide](/img/structure/B5361354.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-phenylacetamide](/img/structure/B5361359.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5361374.png)
![2-cyclohexyl-7-(4-ethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5361380.png)
![3-{5-[2-(1,1-dioxidotetrahydro-3-thienyl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanoic acid](/img/structure/B5361387.png)
![N-[(3S*,4S*)-4-hydroxy-1,1-dioxidotetrahydro-3-thienyl]-N,5-dimethyl-2-phenyl-3-furamide](/img/structure/B5361391.png)
